molecular formula C10H11NO B1252864 2,3-dihydro-2-methyl-4(1h)-quinolinone CAS No. 30448-37-4

2,3-dihydro-2-methyl-4(1h)-quinolinone

Cat. No.: B1252864
CAS No.: 30448-37-4
M. Wt: 161.2 g/mol
InChI Key: KTJXYZFZRRYVJJ-UHFFFAOYSA-N
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Description

2,3-dihydro-2-methyl-4(1h)-quinolinone is an organic compound belonging to the quinoline family It is characterized by a quinoline core structure with a methyl group at the second position and a dihydroquinolinone moiety

Scientific Research Applications

2,3-dihydro-2-methyl-4(1h)-quinolinone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The most potent derivative against α-glucosidase was found to be a competitive type inhibitor . A molecular docking study revealed the effective binding interactions of this compound with the active site of the α-glucosidase enzyme .

Future Directions

The results of the study indicate that the designed quinoline-based compounds have the potential to be further studied as new anti-diabetic agents . This suggests that there could be future research directions in optimizing these compounds and studying their effects in more detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-2-methyl-4(1h)-quinolinone typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-2-methyl-4(1h)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with different oxidation states.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with various substituents.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar core structure but lacking the dihydroquinolinone moiety.

    2-methylquinoline: Similar structure with a methyl group at the second position but without the dihydroquinolinone moiety.

    2,3-dihydroquinolin-4(1H)-one: Lacks the methyl group at the second position.

Uniqueness

2,3-dihydro-2-methyl-4(1h)-quinolinone is unique due to the presence of both a methyl group and a dihydroquinolinone moiety, which can influence its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJXYZFZRRYVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499809
Record name 2-Methyl-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30448-37-4
Record name 2-Methyl-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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